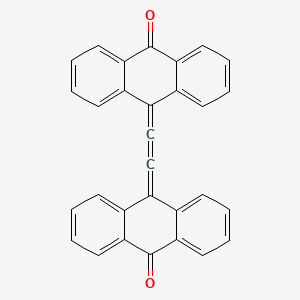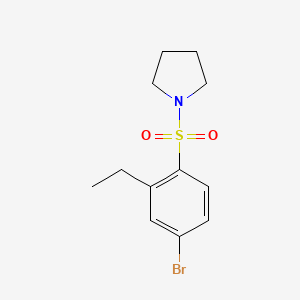![molecular formula C24H26OSi B12084995 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C24H26OSi. It is known for its unique structural features, which include a fluorenyl group and a silyl-protected benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol typically involves the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is synthesized through a series of reactions starting from fluorene. This involves alkylation and subsequent functional group transformations to introduce the dimethyl groups at the 9-position.
Silylation: The fluorenyl group is then reacted with a silylating agent, such as chlorodimethylsilane, under anhydrous conditions to form the silyl-protected intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is used in the study of biological systems and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the silyl-protected benzyl alcohol moiety can undergo hydrolysis to release the active benzyl alcohol. This dual functionality allows the compound to exert its effects through multiple pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]phenol
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]aniline
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]acetophenone
Uniqueness
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is unique due to its combination of a fluorenyl group and a silyl-protected benzyl alcohol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C24H26OSi |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[2-[(9,9-dimethylfluoren-2-yl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C24H26OSi/c1-24(2)21-11-7-6-10-19(21)20-14-13-18(15-22(20)24)26(3,4)23-12-8-5-9-17(23)16-25/h5-15,25H,16H2,1-4H3 |
InChI Key |
IYPJNWQNGKEOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C4=CC=CC=C4CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



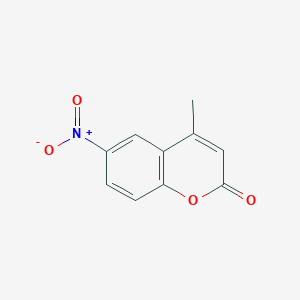
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
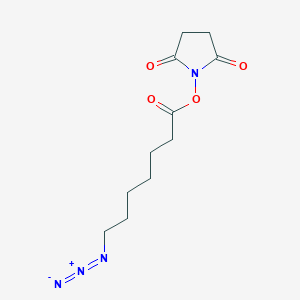
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)
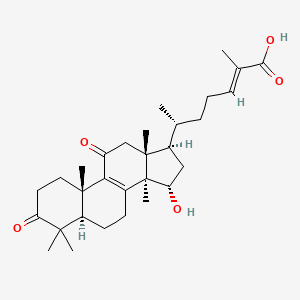





![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
